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Compound of Interest

Compound Name: Ethyl 2-furanpropionate

Cat. No.: B158936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of

Ethyl 2-furanpropionate, a key flavoring agent and fragrance ingredient. This document

details the expected vibrational frequencies, provides a detailed experimental protocol for

spectral acquisition, and illustrates the correlation between molecular structure and spectral

data.

Introduction to the Infrared Spectroscopy of Ethyl 2-
furanpropionate
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups

within a molecule by measuring the absorption of infrared radiation. For Ethyl 2-
furanpropionate (C₉H₁₂O₃), IR spectroscopy is instrumental in confirming its chemical identity

and purity. The molecule's structure, comprising an ethyl ester group and a furan ring, gives

rise to a unique and identifiable IR spectrum.

Predicted Infrared Absorption Data for Ethyl 2-
furanpropionate
While a publicly available, comprehensive list of experimental vibrational frequencies for Ethyl
2-furanpropionate is not readily accessible, a detailed prediction of its characteristic IR

absorption peaks can be made based on its known functional groups. The following table
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summarizes the expected absorption bands, their corresponding vibrational modes, and typical

wavenumber ranges.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~ 3120 - 3100 Medium Furan C-H Stretching

~ 2985 - 2950 Medium-Strong Alkyl C-H (CH₃) Asymmetric Stretching

~ 2940 - 2900 Medium Alkyl C-H (CH₂) Asymmetric Stretching

~ 2875 - 2850 Medium Alkyl C-H (CH₃) Symmetric Stretching

~ 2850 - 2820 Medium Alkyl C-H (CH₂) Symmetric Stretching

~ 1735 Strong Ester C=O Stretching

~ 1590 - 1500 Medium-Weak Furan C=C Stretching

~ 1470 - 1440 Medium Alkyl C-H (CH₂/CH₃)

Bending

(Scissoring/Asymmetri

c)

~ 1390 - 1365 Medium-Weak Alkyl C-H (CH₃) Bending (Symmetric)

~ 1250 - 1150 Strong Ester C-O
Stretching

(asymmetric)

~ 1100 - 1000 Medium Ester C-O Stretching (symmetric)

~ 1015 Medium Furan Ring Breathing

~ 885 Strong Furan C-H Out-of-plane Bending

~ 740 Strong Furan Ring Deformation

Note: This data is predictive and based on typical infrared absorption frequencies for the

respective functional groups. Actual experimental values may vary slightly.

Experimental Protocol for ATR-FTIR Spectroscopy
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Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR)

spectroscopy is a common and effective method for analyzing liquid samples like Ethyl 2-
furanpropionate due to its simplicity and minimal sample preparation.

3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a

Bruker Tensor 27 FT-IR with a DuraSamplIR II ATR accessory).[1]

The ATR crystal can be diamond or germanium.

3.2. Sample Preparation

Ethyl 2-furanpropionate is a liquid and can be analyzed neat (without dilution).

3.3. Data Acquisition

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol), followed by a dry tissue.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any interference from the instrument and the

environment.

Sample Spectrum:

Place a small drop of Ethyl 2-furanpropionate onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Post-Measurement:
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Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the

sample.

Visualization of Spectral Correlations
The following diagrams illustrate the relationship between the functional groups in Ethyl 2-
furanpropionate and their characteristic IR absorption regions, as well as the experimental

workflow.
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Caption: Correlation of functional groups in Ethyl 2-furanpropionate with their IR peaks.
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Caption: Experimental workflow for ATR-FTIR analysis of Ethyl 2-furanpropionate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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